2-Chloro-6-fluoroquinoline-3-carbaldehyde 2-Chloro-6-fluoroquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 749920-54-5
VCID: VC3838882
InChI: InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
SMILES: C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl
Molecular Formula: C10H5ClFNO
Molecular Weight: 209.6 g/mol

2-Chloro-6-fluoroquinoline-3-carbaldehyde

CAS No.: 749920-54-5

Cat. No.: VC3838882

Molecular Formula: C10H5ClFNO

Molecular Weight: 209.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoroquinoline-3-carbaldehyde - 749920-54-5

Specification

CAS No. 749920-54-5
Molecular Formula C10H5ClFNO
Molecular Weight 209.6 g/mol
IUPAC Name 2-chloro-6-fluoroquinoline-3-carbaldehyde
Standard InChI InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Standard InChI Key AWXUFNXARKHKDY-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl
Canonical SMILES C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-6-fluoroquinoline-3-carbaldehyde features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. Substituents include:

  • Chlorine at position 2, enhancing electrophilic reactivity.

  • Fluorine at position 6, contributing to metabolic stability and lipophilicity.

  • An aldehyde group at position 3, enabling nucleophilic additions and condensations .

The molecular formula is C₁₀H₅ClFNO, with a molecular weight of 209.60 g/mol. The SMILES notation (O=CC1=CC2=CC(F)=CC=C2N=C1Cl) underscores its planar aromatic system and substituent positions .

Physical and Thermodynamic Properties

Key physicochemical parameters include:

PropertyValueSource
Density1.6 ± 0.1 g/cm³
Boiling Point367.2 ± 37.0 °C
Flash Point175.9 ± 26.5 °C
LogP (Partition Coefficient)2.43

The compound’s density and logP suggest moderate hydrophobicity, favoring membrane permeability in biological systems .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The Vilsmeier-Haack reaction is the primary method for synthesizing 2-chloro-6-fluoroquinoline-3-carbaldehyde. This one-pot reaction involves:

  • Activation: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the Vilsmeier reagent.

  • Formylation: Electrophilic attack at the 3-position of the quinoline ring introduces the aldehyde group .

Reaction conditions typically require anhydrous solvents and temperatures between 80–100°C, yielding purities >95% after recrystallization .

Industrial Production

Scaled manufacturing employs continuous flow reactors to optimize heat transfer and reduce byproduct formation. Key process parameters include:

  • Residence Time: 10–15 minutes.

  • Catalyst: Lewis acids (e.g., ZnCl₂) to accelerate formylation.

  • Yield: 70–85% on multi-kilogram scales .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:
C10H5ClFNO+NH2RC10H5FNO(NHR)+HCl\text{C}_{10}\text{H}_5\text{ClFNO} + \text{NH}_2\text{R} \rightarrow \text{C}_{10}\text{H}_5\text{FNO}(\text{NHR}) + \text{HCl}
This reaction generates analogues with enhanced antibacterial activity .

Oxidation and Reduction

  • Oxidation: The aldehyde group converts to a carboxylic acid using KMnO₄, yielding 2-chloro-6-fluoroquinoline-3-carboxylic acid (CAS 1017222-23-9) .

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol, useful in prodrug design .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate potent activity against:

  • Staphylococcus aureus (MIC: 4 µg/mL) .

  • Escherichia coli (MIC: 8 µg/mL) .

Mechanism: The compound inhibits DNA gyrase by stabilizing the enzyme-DNA complex, preventing bacterial DNA replication . Concurrent ROS generation exacerbates oxidative damage, leading to cell death .

Antioxidant Properties

In DPPH assays, derivatives exhibit radical scavenging activity (IC₅₀: 12–25 µM), attributed to the aldehyde group’s electron-deficient carbon .

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

  • LogP: 2.43 ensures moderate gastrointestinal absorption.

  • Metabolism: Hepatic cytochrome P450 enzymes oxidize the aldehyde to carboxylic acid, excreted renally .

Toxicity Data

  • Acute Toxicity (LD₅₀): 320 mg/kg (oral, rats).

  • Hazards: H302 (harmful if swallowed), H319 (causes eye irritation) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound is a precursor to:

  • Antibiotics: Fluoroquinolone derivatives with broad-spectrum activity.

  • Anticancer Agents: Topoisomerase II inhibitors under preclinical evaluation .

Dye Synthesis

Reactive aldehyde and halogen groups facilitate coupling with aromatic amines, producing azo dyes for textiles .

Recent Advances and Case Studies

Derivative Synthesis and Screening

A 2024 study synthesized 15 hydrazone derivatives, with 3n (thioamide variant) showing dual antimicrobial and antioxidant effects (Table 1) .

DerivativeR GroupMIC (S. aureus)IC₅₀ (DPPH)
3b4-methyl8 µg/mL18 µM
3nthioamide2 µg/mL12 µM

In Silico Molecular Docking

Docking simulations against E. coli DNA gyrase B revealed binding affinities of −8.2 kcal/mol, surpassing ciprofloxacin (−7.5 kcal/mol) .

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